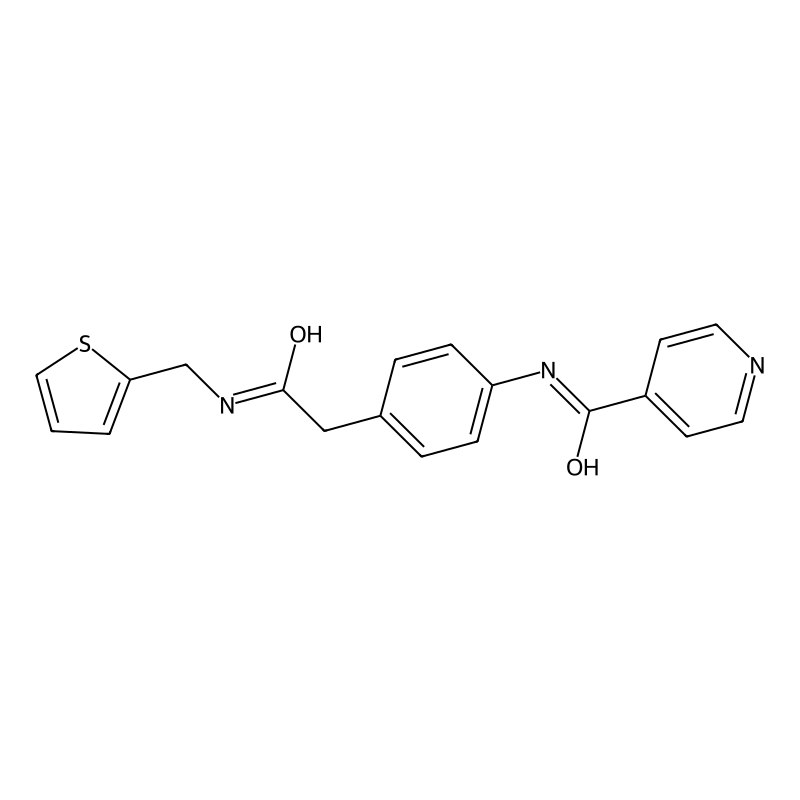

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Crystallography

Field: Crystallography

Method: The reaction was monitored by silica gel thin layer chromatography (TLC, 254 nm).

Results: The molecular structure and crystallographic data were obtained and analyzed.

Application in Drug Development

Field: Pharmacology and Drug Development

Method: Various synthetic routes have been used to produce imidazole and its derived products.

Application in Fungicide Development

Field: Agriculture and Fungicide Development

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide is a complex organic compound characterized by its unique structural features, including a phenyl group, an isonicotinamide moiety, and a thiophen-2-ylmethyl aminoethyl substituent. The molecular formula for this compound is , and it has a molecular weight of approximately 366.43 g/mol. The presence of the thiophene ring and the isonicotinamide structure suggests potential pharmacological activities, particularly in the fields of medicinal chemistry and drug design.

The chemical reactivity of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide can be attributed to its functional groups. Key reactions include:

- Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The thiophen-2-ylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Oxidation: The presence of the thiophene ring may allow for oxidation reactions, potentially leading to sulfoxides or sulfones.

These reactions facilitate the derivatization of the compound, enabling the synthesis of various analogs with modified biological properties.

Compounds containing thiophene and isonicotinamide structures have been extensively studied for their biological activities. Research indicates that N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide may exhibit:

- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Properties: The structural features suggest potential interactions with cancer cell pathways.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses through its interaction with specific biological targets.

The synthesis of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide typically involves several steps:

- Formation of the Isonicotinamide Core: This can be achieved through the reaction of isonicotinic acid with an amine to form the corresponding amide.

- Synthesis of Thiophen-2-ylmethyl Aminoethyl Intermediate: This involves the reaction between thiophen-2-ylmethylamine and appropriate reagents to introduce the aminoethyl group.

- Coupling Reaction: The final step involves coupling the isonicotinamide with the thiophenyl intermediate under suitable conditions (e.g., using coupling agents like EDC or DCC).

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide has potential applications in:

- Pharmaceutical Development: As a lead compound in drug discovery targeting infections or cancer.

- Biological Research: As a tool for studying biological pathways involving thiophene derivatives.

- Agricultural Chemistry: Its antimicrobial properties could be explored for use in agrochemicals.

Understanding how N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide interacts with biological macromolecules is crucial for assessing its pharmacological potential. Interaction studies may include:

- Binding Affinity Studies: Evaluating how well the compound binds to target proteins or enzymes.

- Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular pathways.

- Toxicity Assessments: Determining any cytotoxic effects on normal cells compared to cancerous cells.

Several compounds share structural similarities with N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-nitrothiazol-2-yl)-acetamides | Nitro group on thiazole | Antimicrobial |

| 5-(4-fluorophenyl)-1,3,4-thiadiazoles | Fluorinated phenyl group | Anticancer |

| N-(4-chlorophenyl)-thiazole derivatives | Chlorine substituent | Antimicrobial |

N-(4-(2-oxo-2-((thiophen-2-y-methyl)amino)ethyl)phenyl)isonicotinamide stands out due to its specific combination of a phenyl group, an isonicotinamide structure, and a thiophene component, which may enhance both its pharmacological profile and specificity towards biological targets compared to other similar compounds.